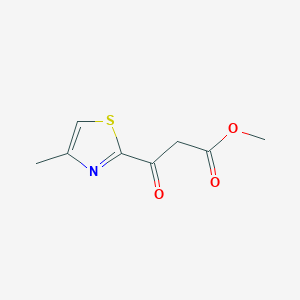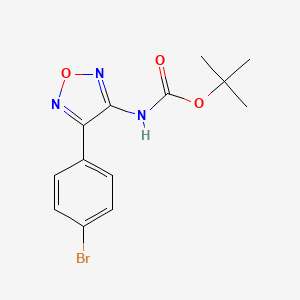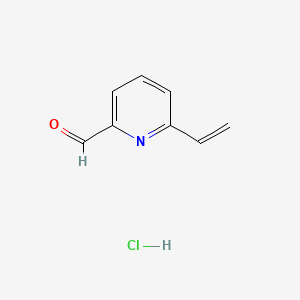![molecular formula C14H17NO6 B13489596 2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the propanedioic acid moiety through a series of condensation and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce free amines. Substitution reactions can result in various amides or esters, depending on the reactants.
Scientific Research Applications
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism by which 2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the amino and propanedioic acid moieties can participate in various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoyl)amino]acetic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
Uniqueness
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological studies, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C14H17NO6 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)propyl]propanedioic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(17)11(13(18)19)7-4-8-15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19) |
InChI Key |
DYHOZSUMLXOZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


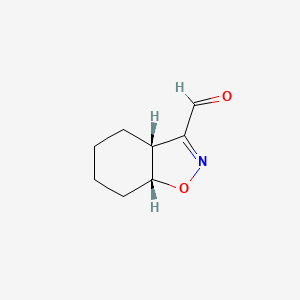
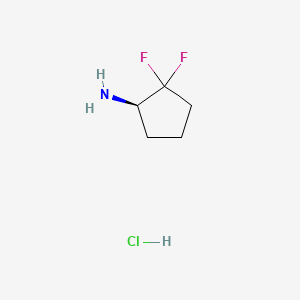
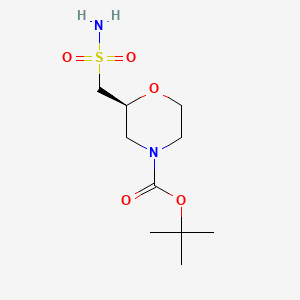
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)
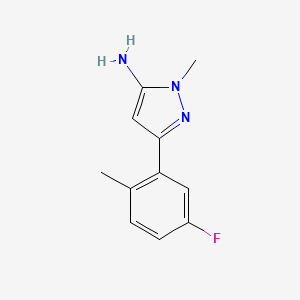
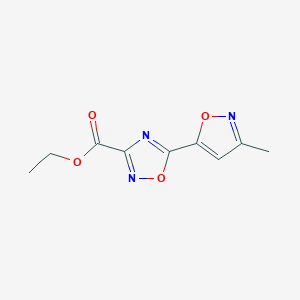
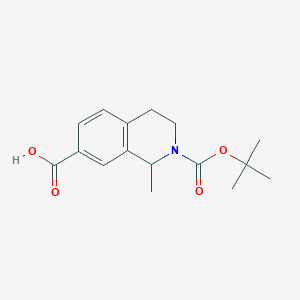
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)
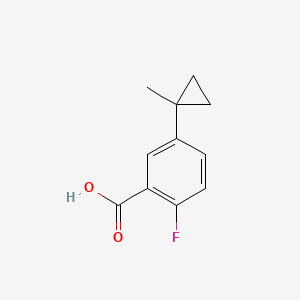
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)
